molecular formula C12H8BrNO5S B3254414 2-Bromophenyl 2-nitrobenzene-1-sulfonate CAS No. 2380193-49-5

2-Bromophenyl 2-nitrobenzene-1-sulfonate

Cat. No.: B3254414
CAS No.: 2380193-49-5
M. Wt: 358.17 g/mol
InChI Key: FSUDPELUDAIXDK-UHFFFAOYSA-N
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Description

2-Bromophenyl 2-nitrobenzene-1-sulfonate is an organic compound with the molecular formula C12H8BrNO5S and a molecular weight of 358.17 g/mol. This compound is characterized by the presence of bromine, nitro, and sulfonate functional groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 2-Bromophenyl 2-nitrobenzene-1-sulfonate typically involves the reaction of 2-bromophenol with 2-nitrobenzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the phenol group . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Chemical Reactions Analysis

2-Bromophenyl 2-nitrobenzene-1-sulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Oxidation Reactions: The sulfonate group can undergo oxidation to form sulfonic acids or other oxidized derivatives.

Scientific Research Applications

2-Bromophenyl 2-nitrobenzene-1-sulfonate is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential biological activity.

    Material Science: It is used in the preparation of advanced materials, including polymers and nanomaterials, due to its unique functional groups.

Mechanism of Action

The mechanism of action of 2-Bromophenyl 2-nitrobenzene-1-sulfonate involves its functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the nitro group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. The sulfonate group can enhance the solubility of the compound in polar solvents and participate in various chemical transformations .

Comparison with Similar Compounds

2-Bromophenyl 2-nitrobenzene-1-sulfonate can be compared with similar compounds such as:

    2-Bromophenyl 2-nitrobenzoate: Similar structure but with a carboxylate group instead of a sulfonate group.

    2-Bromophenyl 2-nitrobenzamide: Contains an amide group instead of a sulfonate group.

    2-Bromophenyl 2-nitrobenzene-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonate group.

These compounds share similar reactivity patterns but differ in their functional groups, which can influence their chemical behavior and applications.

Properties

IUPAC Name

(2-bromophenyl) 2-nitrobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO5S/c13-9-5-1-3-7-11(9)19-20(17,18)12-8-4-2-6-10(12)14(15)16/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUDPELUDAIXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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